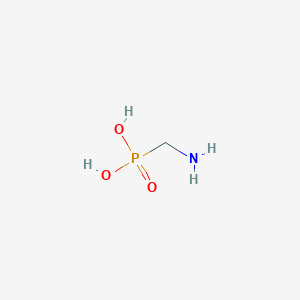

Ácido (aminometil)fosfónico

Descripción general

Descripción

El compuesto “AMEP” se refiere a un antagonista del calcio dihidropiridínico que inhibe la entrada transmembrana de iones calcio en el músculo liso vascular y cardíaco. Tiene una mayor afinidad por el músculo liso vascular que por el músculo cardíaco, lo que lo convierte en un vasodilatador periférico que reduce la resistencia vascular periférica y disminuye la presión arterial .

Aplicaciones Científicas De Investigación

AMEP tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los bloqueadores de los canales de calcio.

Biología: Investigado por sus efectos sobre la dinámica del calcio celular.

Medicina: Utilizado en el tratamiento de la hipertensión y la angina de pecho. También se estudia por su potencial para tratar otras enfermedades cardiovasculares.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el control de calidad.

Mecanismo De Acción

AMEP ejerce sus efectos inhibiendo la entrada de iones calcio en las células musculares lisas vasculares y cardíacas. Esta inhibición ocurre a través del bloqueo de los canales de calcio tipo L, lo que lleva a la vasodilatación y a una reducción de la presión arterial. Los objetivos moleculares incluyen sitios de unión dihidropiridínicos y no dihidropiridínicos en las membranas celulares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AMEP implica la preparación de derivados de dihidropiridina. La reacción generalmente incluye la condensación de un aldehído con un β-cetoéster en presencia de amoníaco o una amina. Las condiciones de reacción a menudo implican reflujo de la mezcla en un disolvente orgánico como el etanol o el metanol.

Métodos de producción industrial

La producción industrial de AMEP sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para un alto rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones

AMEP experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: AMEP puede oxidarse para formar derivados de piridina correspondientes.

Reducción: La reducción de AMEP puede conducir a la formación de derivados de tetrahidropiridina.

Sustitución: AMEP puede sufrir reacciones de sustitución donde los grupos funcionales en el anillo de dihidropiridina son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

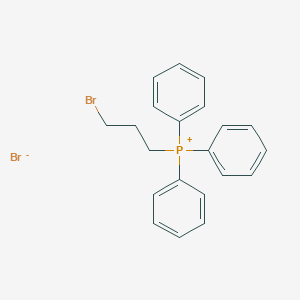

Sustitución: Se utilizan reactivos como los halógenos o los agentes alquilantes en condiciones que favorezcan la sustitución nucleofílica.

Productos principales

Oxidación: Derivados de piridina.

Reducción: Derivados de tetrahidropiridina.

Sustitución: Diversos derivados de dihidropiridina sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

Amlodipino: Otro antagonista del calcio dihidropiridínico con efectos vasodilatadores similares.

Nifedipino: Conocido por su rápida acción en el tratamiento de la hipertensión.

Felodipino: Utilizado por sus efectos de acción prolongada en el control de la presión arterial.

Unicidad

AMEP es único debido a su fuerte afinidad por el músculo liso vascular sobre el músculo cardíaco, lo que lleva a menos efectos secundarios cardíacos. Su naturaleza de acción prolongada permite una dosificación menos frecuente, lo que lo convierte en una opción conveniente para los pacientes con hipertensión .

Propiedades

IUPAC Name |

aminomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRVRXRGTBOSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037490 | |

| Record name | Aminomethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-51-9 | |

| Record name | (Aminomethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminomethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Aminomethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminomethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Aminomethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90825O5C1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

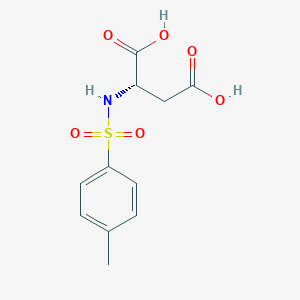

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (aminomethyl)phosphonic acid?

A: (Aminomethyl)phosphonic acid has a molecular formula of CH6NO3P and a molecular weight of 111.04 g/mol. []

Q2: How is (aminomethyl)phosphonic acid typically characterized?

A: Various spectroscopic techniques are employed for its characterization, including FTIR, Raman, XPS, AFM, TEM, XRD, CHN, and UV analyses. [] Gas chromatography-mass spectrometry (GC-MS) is commonly used to analyze AMPA after derivatization with reagents like BSTFA + 10% TMCS. [, , ] Liquid chromatography with fluorescence detection (LC-FLD) is another widely used technique for analyzing AMPA in various matrices, often involving pre-column derivatization. [, , , ] Additionally, electrochemical techniques like differential pulse polarography have been explored for AMPA determination. []

Q3: What are some challenges in the analytical detection of (aminomethyl)phosphonic acid?

A: One challenge is the instability of derivatized AMPA, requiring analysis within a specific timeframe, ideally less than 24 hours. [] Achieving low limits of detection, especially in complex matrices like soil or food, can also be challenging, sometimes requiring extensive sample clean-up procedures. [, ]

Q4: Does (aminomethyl)phosphonic acid pose any environmental risks?

A: While considered less toxic than glyphosate, AMPA can contribute to eutrophication in aquatic ecosystems due to its phosphorus content. [] Its accumulation in biofilms raises concerns about potential impacts on aquatic food webs. [] Further research is necessary to fully understand its long-term ecological consequences.

Q5: Can (aminomethyl)phosphonic acid act as a chelating agent?

A: Yes, AMPA can act as a chelating agent. Studies have shown its ability to form five-membered chelate rings with various metal ions, including Mg2+, Ca2+, and transition metals. [] This property makes it useful in applications like the synthesis of metal-organic frameworks (MOFs). []

Q6: Are there any industrial applications for (aminomethyl)phosphonic acid?

A: Apart from its relevance to glyphosate, AMPA finds use in various fields. It serves as a starting material for synthesizing antibacterial phosphonopeptides that inhibit bacterial cell wall biosynthesis. [] It's also utilized in preparing functionalized graphene oxide for thorium(IV) ion adsorption, relevant in nuclear waste management. [] AMPA is also explored as a component in temperature-sensitive affinity chromatography materials for separating phosphoric acid compounds. [] Furthermore, its incorporation in perovskite solar cell fabrication enhances device efficiency and stability due to its strong anchoring abilities. []

Q7: What are the existing regulations surrounding (aminomethyl)phosphonic acid?

A: As the primary metabolite of glyphosate, AMPA is often monitored in conjunction with glyphosate in environmental and food samples. Regulations vary globally, but many countries have established maximum residue limits (MRLs) for glyphosate and AMPA in food and water. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)